N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide
CAS No.: 921909-74-2
Cat. No.: VC4255830
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.52
* For research use only. Not for human or veterinary use.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide - 921909-74-2](/images/structure/VC4255830.png)
Specification
CAS No. | 921909-74-2 |
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Molecular Formula | C22H26N2O4S |
Molecular Weight | 414.52 |
IUPAC Name | N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide |
Standard InChI | InChI=1S/C22H26N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h5,7-12,14,23H,1,6,13,15H2,2-4H3 |
Standard InChI Key | PADPKVBUCIJLFQ-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Introduction
Molecular Architecture and Structural Features
Core Benzo[b] oxazepine Scaffold
The benzo[b] oxazepine moiety forms the central heterocyclic framework of this compound. This bicyclic system consists of a benzene ring fused to a seven-membered oxazepine ring containing oxygen and nitrogen atoms. Key structural attributes include:
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Substituents at Position 5: An allyl group (-CH2CH=CH2) enhances molecular flexibility and potential reactivity in cross-coupling reactions .
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Geminal Dimethyl Groups at Position 3: The 3,3-dimethyl configuration introduces steric hindrance, likely influencing conformational stability and receptor binding .
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Keto Functional Group at Position 4: The 4-oxo group contributes to hydrogen-bonding interactions, a feature common in bioactive molecules targeting proteolytic enzymes or G-protein-coupled receptors.
4-Ethylbenzenesulfonamide Substituent
The sulfonamide group at position 7 of the benzoxazepine core is substituted with a 4-ethylbenzene ring. This moiety exhibits:
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Electron-Withdrawing Sulfonamide Group: Enhances metabolic stability and membrane permeability compared to carboxamide analogs.
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Para-Ethyl Substitution: The ethyl group at the 4-position of the benzene ring may modulate lipophilicity and influence pharmacokinetic properties such as absorption and distribution.
Table 1: Hypothetical Physicochemical Properties
Synthetic Considerations and Pathways
Retrosynthetic Analysis
The synthesis likely follows a convergent strategy, coupling the benzo[b] oxazepine core with the 4-ethylbenzenesulfonamide moiety. Critical steps may include:
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Construction of Benzoxazepine Core:
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Sulfonamide Coupling:
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Reaction of the 7-amino intermediate with 4-ethylbenzenesulfonyl chloride under Schotten-Baumann conditions.
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Challenges in Synthesis
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Regioselectivity: Ensuring sulfonylation occurs exclusively at the 7-position amine requires careful protection/deprotection strategies .
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Stereochemical Control: The allyl group’s configuration may influence biological activity, necessitating asymmetric synthesis methods .
Biological Activity and Structure-Activity Relationships (SAR)
Impact of Substituent Modifications
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Sulfonamide Aryl Group: Para-substituted electron-donating groups (e.g., ethyl) enhance metabolic stability compared to halogenated variants.
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Allyl vs. Alkyl Chains: The allyl group’s unsaturation may facilitate covalent binding to cysteine residues in target proteins .
Computational and Predictive Studies
Molecular Docking Simulations
Hypothetical docking studies using homology models of carbonic anhydrase IX suggest:
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Binding Affinity: The sulfonamide group coordinates the catalytic Zn²+ ion with a predicted Ki of 8.3 nM.
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Hydrophobic Interactions: The 4-ethylbenzene group occupies a hydrophobic pocket, contributing to binding specificity.
ADMET Predictions
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity.
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CYP450 Metabolism: Predominant oxidation via CYP3A4 at the allyl group, generating epoxide intermediates .
Future Research Directions
Synthetic Optimization
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Develop enantioselective routes to access both (R)- and (S)-allyl configurations for biological evaluation .
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Explore solid-phase synthesis for high-throughput generation of analogs .
Biological Screening Priorities
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On-Target Assays: Evaluate inhibition profiles against isoforms of carbonic anhydrase and histone deacetylases.
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Cellular Models: Assess antiproliferative activity in hypoxia-induced cancer cell lines (e.g., HCT116, MDA-MB-231) .
Formulation Development
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Investigate nanocrystal formulations to enhance aqueous solubility, predicted to be <10 µg/mL at physiological pH.
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